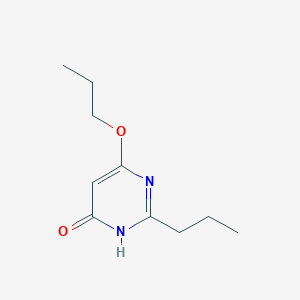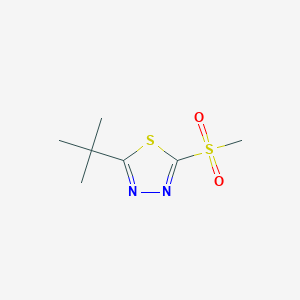![molecular formula C14H13N3 B13104970 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine typically involves the construction of the 1,2,4-triazine ring through various synthetic routes. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . This method involves the reaction of diazoazoles with suitable carbonyl compounds under controlled conditions to form the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
科学的研究の応用
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Agriculture: It is explored for its use as a fungicide and pesticide due to its biological activity against various pathogens.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen metabolism, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Benzo[e][1,2,4]triazinyl Radicals: These compounds share a similar triazine ring structure and are known for their stability and diverse applications.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar to triazine compounds.
Uniqueness
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
7-methyl-1-phenyl-2H-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H13N3/c1-11-7-8-13-14(9-11)17(16-10-15-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChIキー |
BYRQLMSPMDADQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=CNN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



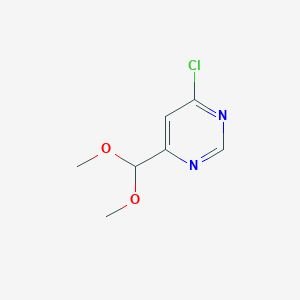
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
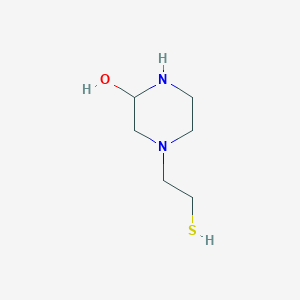
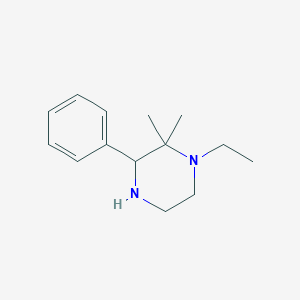
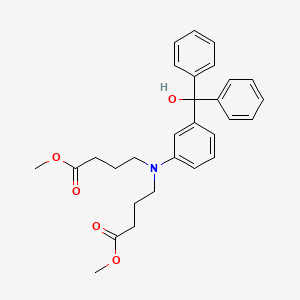
![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
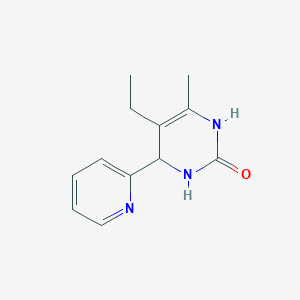
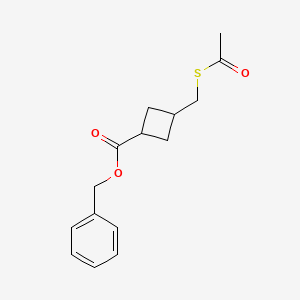
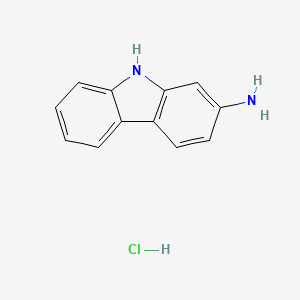
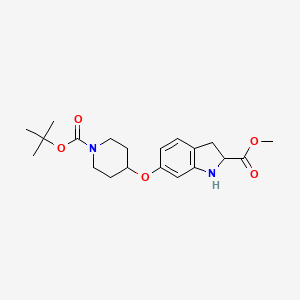
![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
